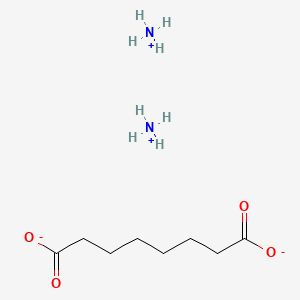
Diammonium suberate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium suberate is an organic compound with the molecular formula C8H20N2O4 . It is the diammonium salt of suberic acid, also known as octanedioic acid. This compound is characterized by its ability to form stable salts and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diammonium suberate can be synthesized through the neutralization of suberic acid with ammonia. The reaction typically involves dissolving suberic acid in water and gradually adding ammonia until the pH reaches a neutral level. The solution is then evaporated to obtain this compound crystals.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of high-purity reagents and controlled temperature and pH conditions are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Diammonium suberate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form suberic acid and other oxidation products.
Reduction: It can be reduced to form suberic acid derivatives.
Substitution: this compound can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace ammonium ions.
Major Products:
Oxidation: Suberic acid and its derivatives.
Reduction: Reduced forms of suberic acid.
Substitution: Metal suberates.
Wissenschaftliche Forschungsanwendungen
Diammonium suberate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other suberic acid derivatives.
Biology: this compound is used in studies involving enzyme inhibition and protein interactions.
Industry: this compound is used in the production of polymers, resins, and coatings. It is also used as a corrosion inhibitor and in the stabilization of soil and other materials.
Wirkmechanismus
The mechanism of action of diammonium suberate involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. In industrial applications, it acts as a stabilizing agent by forming strong ionic bonds with other compounds, thereby enhancing their stability and performance.
Vergleich Mit ähnlichen Verbindungen
Diammonium suberate can be compared with other similar compounds such as:
Diammonium adipate: Similar in structure but with a shorter carbon chain.
Diammonium sebacate: Similar in structure but with a longer carbon chain.
Diammonium hydrogen phosphate: Different in structure but similar in its use as a stabilizing agent.
Uniqueness: this compound is unique due to its specific carbon chain length, which provides it with distinct physical and chemical properties. Its ability to form stable salts and its versatility in various applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
71411-67-1 |
|---|---|
Molekularformel |
C8H20N2O4 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
diazanium;octanedioate |
InChI |
InChI=1S/C8H14O4.2H3N/c9-7(10)5-3-1-2-4-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);2*1H3 |
InChI-Schlüssel |
SVKRTZCBJZSUJT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)[O-])CCC(=O)[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


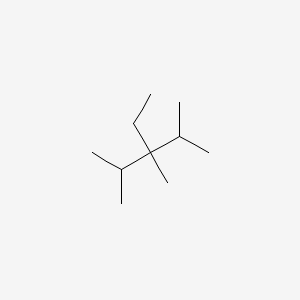
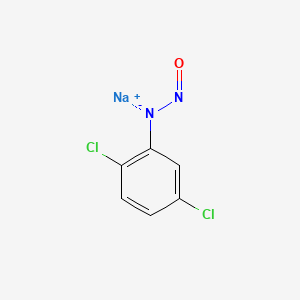


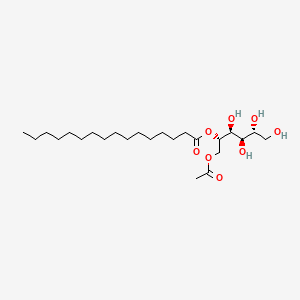
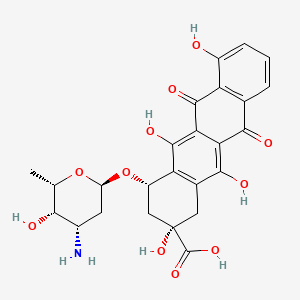
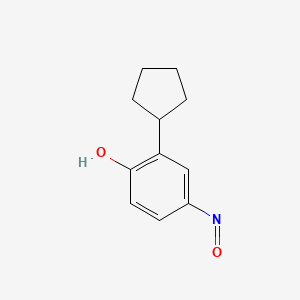


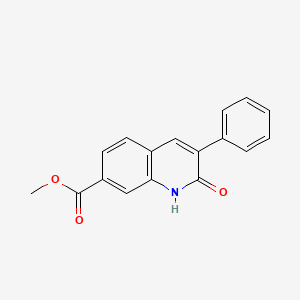
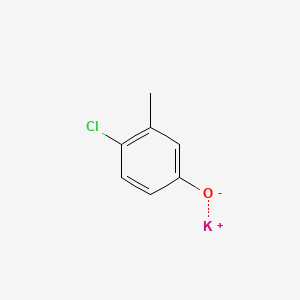
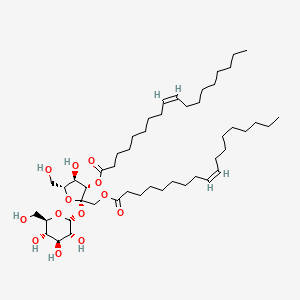
![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)

